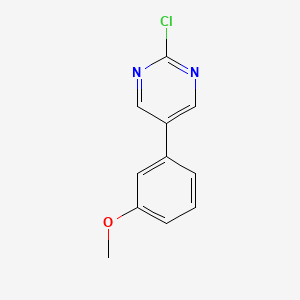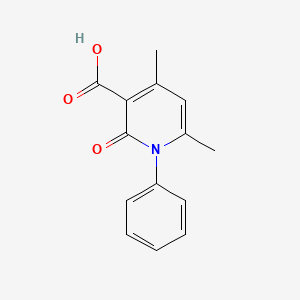
4-(4-Bromophenyl)-2-methylbutan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Bromophenyl)-2-methylbutan-2-ol is an organic compound characterized by a bromophenyl group attached to a butan-2-ol structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:
Grignard Reaction: Reacting 4-bromobenzene with magnesium to form a Grignard reagent, followed by reaction with acetone to produce the target compound.
Friedel-Crafts Alkylation: Reacting 4-bromobenzene with 2-methylbutan-2-ol in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl₃).
Industrial Production Methods: In an industrial setting, the compound is typically produced through optimized versions of the above reactions, often involving continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 4-(4-Bromophenyl)-2-methylbutan-2-ol can undergo various chemical reactions, including:
Oxidation: Oxidation of the alcohol group can produce 4-(4-bromophenyl)-2-methylbutan-2-one.
Reduction: Reduction of the bromine atom can lead to the formation of 4-(4-phenyl)-2-methylbutan-2-ol.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common reagents include chromic acid (H₂CrO₄) or potassium permanganate (KMnO₄).
Reduction: Common reagents include hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Common reagents include sodium hydroxide (NaOH) for hydroxylation or ammonia (NH₃) for amination.
Major Products Formed:
Oxidation: 4-(4-bromophenyl)-2-methylbutan-2-one
Reduction: 4-(4-phenyl)-2-methylbutan-2-ol
Substitution: 4-(4-hydroxyphenyl)-2-methylbutan-2-ol or 4-(4-aminophenyl)-2-methylbutan-2-ol
Aplicaciones Científicas De Investigación
4-(4-Bromophenyl)-2-methylbutan-2-ol has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used as a probe in biological studies to understand cellular processes.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism by which 4-(4-Bromophenyl)-2-methylbutan-2-ol exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparación Con Compuestos Similares
4-Bromophenol
4-Bromophenylacetic acid
4-Bromobiphenyl
4-Bromobenzene
Does this cover everything you were looking for?
Propiedades
IUPAC Name |
4-(4-bromophenyl)-2-methylbutan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO/c1-11(2,13)8-7-9-3-5-10(12)6-4-9/h3-6,13H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCZMTBWJUDJNTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC=C(C=C1)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[3-(2,5-Dimethylphenyl)phenyl]methanol](/img/structure/B7848314.png)

![[3-(2-Fluorophenyl)-4-methylphenyl]methanamine](/img/structure/B7848318.png)





![(3'-Chloro-6-methyl-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B7848355.png)
![2-(4'-Isopropyl-[1,1'-biphenyl]-3-yl)ethanamine](/img/structure/B7848362.png)




